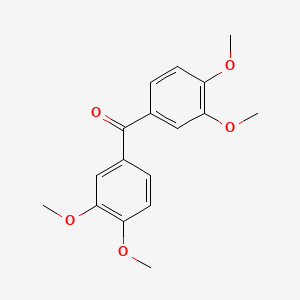
Bis(3,4-dimethoxyphenyl)methanone
概要
説明
Bis(3,4-dimethoxyphenyl)methanone is an organic compound with the molecular formula C17H18O5 It is characterized by the presence of two 3,4-dimethoxyphenyl groups attached to a central methanone (carbonyl) group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of bis(3,4-dimethoxyphenyl)methanone typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method is the Stobbe condensation, where 3,4-dimethoxybenzaldehyde reacts with diethyl malonate in the presence of a base to form an intermediate, which is then subjected to further reactions to yield this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: Bis(3,4-dimethoxyphenyl)methanone undergoes various chemical reactions, including:
Bromination: The compound can be brominated to form mono, di, tri, and tetra-brominated products under different conditions.
Reduction and Demethylation: Reduction and demethylation reactions can be performed on brominated derivatives to yield products such as 5,5’-methylene bis(3,4-dibrombenzene-1,2-diol).
Common Reagents and Conditions:
Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Demethylation: Boron tribromide (BBr3) or aluminum chloride (AlCl3).
Major Products:
- Brominated derivatives (mono, di, tri, and tetra-brominated products).
- 5,5’-methylene bis(3,4-dibrombenzene-1,2-diol).
科学的研究の応用
Bis(3,4-dimethoxyphenyl)methanone has several scientific research applications, including:
Antioxidant Studies: The compound and its derivatives have been studied for their antioxidant properties.
Enzyme Inhibition: Some derivatives of this compound have been found to inhibit enzymes such as protein tyrosine phosphatase, which is relevant for the treatment of diabetes mellitus and obesity.
Medicinal Chemistry: The compound is used as a building block in the synthesis of various bioactive molecules with potential therapeutic applications.
作用機序
The mechanism of action of bis(3,4-dimethoxyphenyl)methanone and its derivatives involves interactions with specific molecular targets and pathways. For example, brominated derivatives can inhibit protein tyrosine phosphatase by binding to its active site, thereby modulating the enzyme’s activity . The antioxidant properties are attributed to the compound’s ability to scavenge free radicals and chelate metal ions, thereby preventing oxidative damage to cells and tissues.
類似化合物との比較
Bis(3,4-dimethylphenyl)methanone: Similar structure but with methyl groups instead of methoxy groups.
Bis(3,4-dihydroxyphenyl)methanone: Similar structure but with hydroxy groups instead of methoxy groups.
Uniqueness: Bis(3,4-dimethoxyphenyl)methanone is unique due to the presence of methoxy groups, which can influence its chemical reactivity and biological activity. The methoxy groups can enhance the compound’s solubility in organic solvents and may also affect its interactions with biological targets.
特性
IUPAC Name |
bis(3,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-19-13-7-5-11(9-15(13)21-3)17(18)12-6-8-14(20-2)16(10-12)22-4/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVLSGPNFMVFOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C2=CC(=C(C=C2)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10961613 | |
| Record name | Bis(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4131-03-7 | |
| Record name | Methanone,4-dimethoxyphenyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10190 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bis(3,4-dimethoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10961613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Diethyl 2-{[(6-amino-2-pyridinyl)amino]methylene}malonate](/img/structure/B3032651.png)
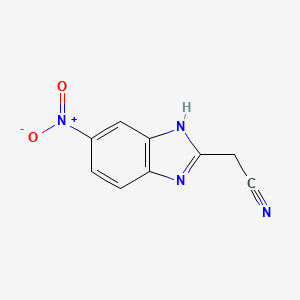
![3-Chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B3032653.png)
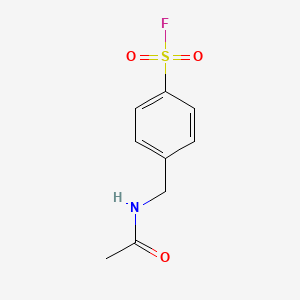
![2-{(E)-[(3-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B3032657.png)
![3-Chloro-5-(trifluoromethyl)-2-({5-[1,2,2-tris(5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}thiophen-2-yl)ethyl]thiophen-2-yl}methyl)pyridine](/img/structure/B3032659.png)
![4-{[5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-yl]oxy}-N-(3-pyridinylmethyl)benzenesulfonamide](/img/structure/B3032662.png)

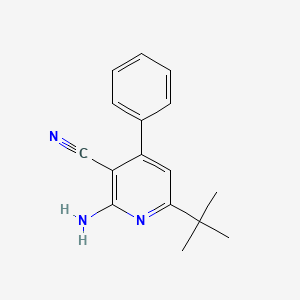
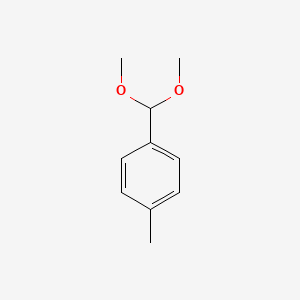

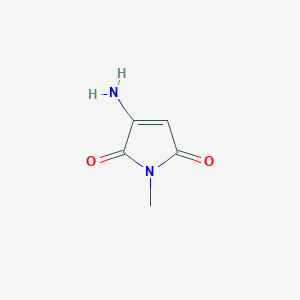
![2-[(4-Chlorobenzoyl)amino]benzoic acid](/img/structure/B3032673.png)
![2,5-dimethyl-3-phenyl-6H-cyclopenta[b]thiophene](/img/structure/B3032674.png)
